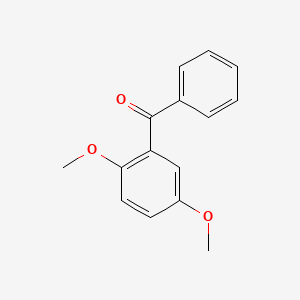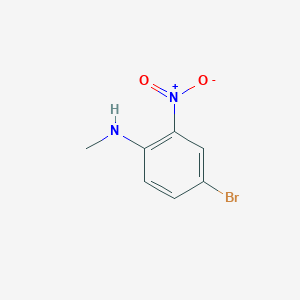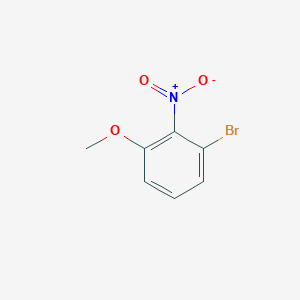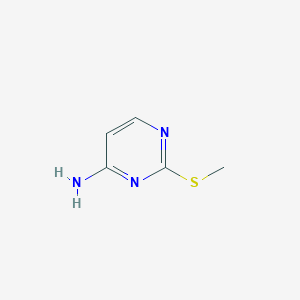![molecular formula C9H14O2 B1266962 Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 29221-25-8](/img/structure/B1266962.png)
Bicyclo[2.2.2]octane-2-carboxylic acid
概要
説明
Bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-2-carboxylic acid, is an organic compound belonging to the bicyclic saturated hydrocarbon family. It is a colorless solid with a melting point of 54°C. BOC-2-carboxylic acid is a versatile compound with a wide range of applications in the scientific research field.
科学的研究の応用
Medicinal Chemistry: Bioisostere for Drug Discovery
Bicyclo[2.2.2]octane-2-carboxylic acid is being explored as a bioisostere in medicinal chemistry. Its incorporation into drug structures, such as Imatinib and Vorinostat, has shown to improve physicochemical properties like solubility, metabolic stability, and lipophilicity . This makes it a valuable scaffold for enhancing the drug-like properties of lead candidates.
Material Science: Metal–Organic Frameworks (MOFs)
In material science, this compound has been used to create transparent MOFs with tunable pore sizes. These frameworks are utilized as solid solvents and offer a unique approach to studying molecules in a confined solid space .
Organic Synthesis: Synthesis of Bicyclic Compounds
The compound serves as a starting material in the synthesis of various bicyclic compounds. It is particularly interesting due to its potential to be transformed into a wide array of derivatives, which are useful in organic synthesis .
Industrial Applications: Chemical Intermediate
As a chemical intermediate, Bicyclo[2.2.2]octane-2-carboxylic acid is supplied to researchers for the development of unique chemicals. It’s part of a collection of rare and unique chemicals used in early discovery research .
Environmental Applications: Safety Profiles of Cage Motifs
The impact sensitivity and thermal decomposition behavior of cage motifs like Bicyclo[2.2.2]octane-2-carboxylic acid are studied to understand their safety profiles. This is crucial for the development of environmentally safe materials .
Analytical Chemistry: Study of Molecules
This compound is also relevant in analytical chemistry, where its derivatives are used to study the behavior of molecules under various conditions. The research in this field can lead to the development of new analytical methods and techniques .
作用機序
Target of Action
Bicyclo[2.2.2]octane-2-carboxylic acid is a complex molecule with a unique structure that allows it to interact with various targets. It’s worth noting that related compounds have been found to target the PB2 subunit of RNA polymerase .
Mode of Action
It’s known that the compound can undergo a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Biochemical Pathways
For instance, some biologically significant molecules featuring this bicyclic structure block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens .
Result of Action
Related compounds have been found to exhibit broad-spectrum antibacterial activity against gram-positive pathogens .
Action Environment
It’s known that the compound can undergo reactions under metal-free, mild, and operationally simple conditions .
特性
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296211 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2-carboxylic acid | |
CAS RN |
29221-25-8 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when Bicyclo[2.2.2]octane-2-carboxylic acid reacts with lead tetra-acetate?
A1: Bicyclo[2.2.2]octane-2-carboxylic acid undergoes oxidative decarboxylation in the presence of lead tetra-acetate. This reaction primarily yields acetates through two distinct pathways: a carbonium ion pathway and a non-carbonium ion pathway []. Interestingly, the research suggests the formation of organolead intermediates during the non-carbonium ion pathway, leading to acetates while preserving the stereochemistry [].
Q2: Can Bicyclo[2.2.2]octane-2-carboxylic acid derivatives be synthesized asymmetrically?
A2: Yes, asymmetric synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid derivatives is possible. One example involves using a [RuCl(p-cymene)-(S)-BINAP]Cl catalyst to enantioselectively produce trans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester []. This highlights the potential for developing chiral building blocks based on the Bicyclo[2.2.2]octane-2-carboxylic acid scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)








![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
